molecular formula C14H15BrN2O3 B4433270 (5-BROMO-2-FURYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

(5-BROMO-2-FURYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B4433270
M. Wt: 339.18 g/mol
InChI Key: YQTZNCNKWBSVDP-UHFFFAOYSA-N
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Description

(5-BROMO-2-FURYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated furan ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the bromination of a furan ring followed by the introduction of a piperazine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (5-BROMO-2-FURYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins makes it valuable for biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with molecular targets, such as enzymes or receptors. The brominated furan ring can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Uniqueness

(5-BROMO-2-FURYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its combination of a brominated furan ring and a piperazine moiety. This structure provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c15-13-4-3-12(20-13)14(18)17-7-5-16(6-8-17)10-11-2-1-9-19-11/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZNCNKWBSVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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